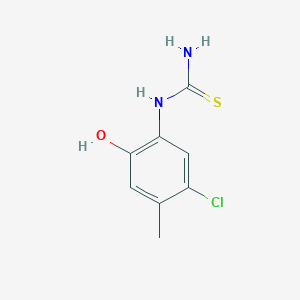![molecular formula C15H13N3O B2524843 N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide CAS No. 2411243-93-9](/img/structure/B2524843.png)
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide, also known as P2Y14 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist exerts its pharmacological effects by selectively blocking the this compound receptor, a G protein-coupled receptor that is mainly expressed in immune cells and adipose tissue. By inhibiting the activation of the this compound receptor, this compound antagonist can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and metastasis
- Reduction of inflammation and oxidative stress
- Improvement of insulin sensitivity and glucose metabolism
- Regulation of immune cell function and cytokine production
実験室実験の利点と制限
One of the main advantages of using N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in lab experiments is its high selectivity and potency for the this compound receptor, which allows for precise modulation of the receptor's activity. However, one of the limitations is the lack of available pharmacological tools for studying the this compound receptor, which makes it challenging to validate the specificity of this compound antagonist in vivo.
将来の方向性
There are several future directions for N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist research, including:
- Development of more selective and potent this compound antagonists for clinical use
- Investigation of the role of this compound receptor in other diseases, such as neurodegenerative disorders and cardiovascular diseases
- Elucidation of the molecular mechanism of this compound antagonist in modulating cancer cell proliferation, inflammation, and glucose metabolism
- Exploration of the potential synergistic effects of this compound antagonist with other drugs or therapies in treating diseases
Conclusion:
In conclusion, this compound, or this compound antagonist, is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of the this compound receptor can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism. Further research is needed to fully elucidate the molecular mechanism of this compound antagonist and its potential clinical applications.
合成法
The synthesis of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide involves the reaction of 2-bromo-6-(2-pyridyl)pyridine with propargylamine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the desired compound.
科学的研究の応用
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Recent studies have shown that this compound antagonist can inhibit the growth and metastasis of cancer cells, reduce inflammation and oxidative stress, and improve insulin sensitivity in animal models.
特性
IUPAC Name |
N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-6-15(19)17-11-12-7-5-9-14(18-12)13-8-3-4-10-16-13/h3-5,7-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXXVSLJFOVEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

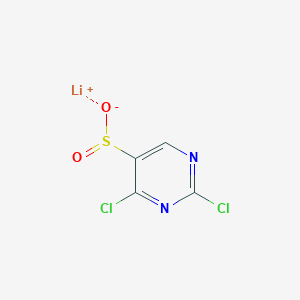
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

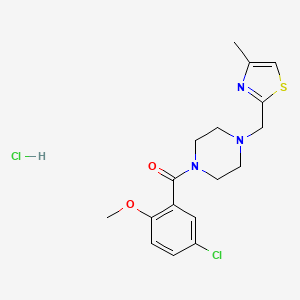
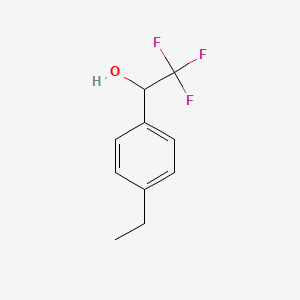
![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
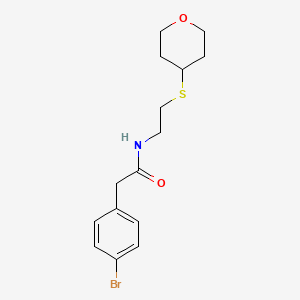
![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)
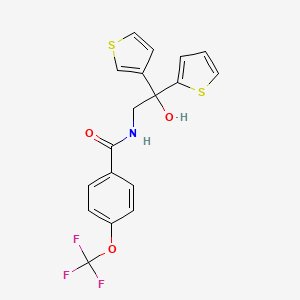
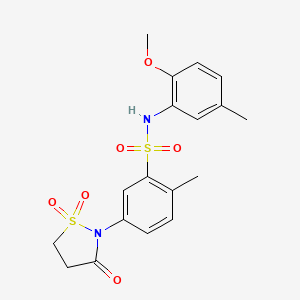
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)
